molecular formula C12H25NO B5733351 2-[cyclohexylmethyl(propyl)amino]ethanol

2-[cyclohexylmethyl(propyl)amino]ethanol

Cat. No.: B5733351
M. Wt: 199.33 g/mol
InChI Key: ITYKOHONPPUVHK-UHFFFAOYSA-N
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Description

2-[Cyclohexylmethyl(propyl)amino]ethanol is a tertiary amino alcohol characterized by a hydroxyl-containing ethanol backbone substituted with a cyclohexylmethyl group and a propyl group on the nitrogen atom. The cyclohexylmethyl group likely enhances lipophilicity, influencing solubility and membrane permeability, while the propyl substituent modulates steric and electronic effects on the nitrogen center.

Properties

IUPAC Name

2-[cyclohexylmethyl(propyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-2-8-13(9-10-14)11-12-6-4-3-5-7-12/h12,14H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYKOHONPPUVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohexylmethyl(propyl)amino]ethanol typically involves the reaction of cyclohexylmethylamine with propylamine in the presence of an ethanol solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Cyclohexylmethylamine} + \text{Propylamine} + \text{Ethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent concentration, are carefully monitored and controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclohexylmethyl(propyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexylmethyl ketone or propyl aldehyde.

    Reduction: Formation of cyclohexylmethyl alcohol or propylamine.

    Substitution: Formation of various substituted ethanolamines.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 2-[cyclohexylmethyl(propyl)amino]ethanol has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological systems, making it a candidate for drug development. Key research findings include :

  • Antidepressant Activity : Preliminary studies have suggested that this compound may exhibit antidepressant effects by modulating neurotransmitter levels in the brain.
  • Analgesic Properties : Research indicates that it may possess pain-relieving properties, potentially useful in treating chronic pain conditions.

Pharmacological Studies

Pharmacological investigations have focused on the compound's interaction with various receptors and enzymes:

  • Receptor Binding Studies : It has shown affinity for serotonin and norepinephrine receptors, which are critical targets for antidepressant drugs.
  • Enzyme Inhibition : Studies have indicated that it may inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Material Science

In material science, this compound is being explored for its utility in developing advanced materials:

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, enhancing the mechanical properties of materials.
  • Coatings and Adhesives : Its chemical properties make it suitable for formulating coatings and adhesives with improved durability and adhesion characteristics.

Case Study 1: Antidepressant Development

A study conducted at a pharmaceutical research institute investigated the antidepressant potential of this compound. The results demonstrated significant improvements in animal models of depression compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft.

Case Study 2: Material Application

Research published in a materials science journal highlighted the use of this compound as an additive in epoxy resins. The study reported enhanced thermal stability and mechanical strength of the resulting composites, indicating its potential for industrial applications.

Mechanism of Action

The mechanism of action of 2-[cyclohexylmethyl(propyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[cyclohexylmethyl(propyl)amino]ethanol (inferred structure) with structurally related amino alcohols, focusing on molecular properties, synthesis, and applications.

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights Applications/Notes
This compound (hypothetical) C₁₂H₂₅NO 215.33 (calculated) Cyclohexylmethyl, propyl Likely synthesized via alkylation of cyclohexylmethylamine with propyl bromide, followed by ethanol coupling (analogous to methods in ). Potential surfactant or drug intermediate; enhanced lipophilicity for membrane interaction.
2-(N-Methyl-N-propylamino)ethanol C₆H₁₅NO 117.19 Methyl, propyl Alkylation of methylpropylamine with 2-bromoethanol; yields ~88% under mild conditions . Precursor for chemical weapons or pharmaceuticals; smaller substituents increase reactivity.
2-[Benzyl(cyclohexylmethyl)-amino]ethanol C₁₆H₂₅NO 247.38 Benzyl, cyclohexylmethyl Multi-step alkylation involving benzyl and cyclohexylmethyl halides; purification via column chromatography . Crystallographic studies (e.g., enzyme inhibition); bulky substituents may hinder binding.
2-(Diisopropylamino)ethanol C₈H₁₉NO 145.24 Diisopropyl Reaction of diisopropylamine with ethylene oxide; industrial-scale production . Catalyst in polymer synthesis; high steric bulk reduces nucleophilicity.
2-[(3-Aminopropyl)methylamino]ethanol C₆H₁₅N₂O 132.20 3-Aminopropyl, methyl Reductive amination or Michael addition pathways; yields vary with pH and temperature . Chelating agent or peptide synthesis intermediate; primary amine enables crosslinking.

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: Cyclohexylmethyl vs. Propyl vs. Methyl/Isopropyl: The propyl chain in the target compound balances steric hindrance and flexibility, contrasting with the smaller methyl group (in 2-(N-Methyl-N-propylamino)ethanol) or bulkier isopropyl groups (in 2-(Diisopropylamino)ethanol) .

Synthetic Efficiency: The synthesis of 2-(N-Methyl-N-propylamino)ethanol achieves 88% yield using 2-bromoethanol and methylpropylamine under mild conditions (100°C, 2 hours) , whereas bulkier analogs (e.g., benzyl/cyclohexylmethyl derivatives) require longer reaction times and chromatographic purification .

Functional Applications: Pharmaceutical Intermediates: Compounds like 2-[(3-Aminopropyl)methylamino]ethanol are used in drug synthesis due to their amine-rich structures, enabling conjugation with bioactive molecules . Surfactant Potential: The amphiphilic nature of this compound suggests utility in emulsifiers or detergents, similar to 2-(Diisopropylamino)ethanol in industrial formulations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[cyclohexylmethyl(propyl)amino]ethanol, and how can reaction conditions be optimized for academic laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between cyclohexylmethyl bromide and propylaminoethanol under reflux conditions. Optimization should focus on solvent polarity (e.g., ethanol vs. THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 amine:alkylating agent). Yield improvements (>75%) are achievable by employing phase-transfer catalysts like tetrabutylammonium bromide. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended . For reproducibility, document pH adjustments (neutral to mildly basic) and inert atmosphere use to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (400 MHz, CDCl3_3) to confirm amine and cyclohexyl proton environments. Compare coupling constants (e.g., J = 3–5 Hz for cyclohexyl CH2_2) against reference spectra .
  • FT-IR : Validate hydroxyl (3200–3400 cm1^{-1}) and amine (1550–1650 cm1^{-1}) functional groups.
  • HPLC : Use a C18 column with UV detection (210 nm) to assess purity (>98%). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. How can researchers design experiments to investigate the surface adsorption behavior of this compound on indoor environmental interfaces?

  • Methodological Answer :

  • Surface Preparation : Simulate indoor materials (e.g., gypsum, latex paint) using ASTM protocols.
  • Adsorption Studies : Apply quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify mass uptake (ng/cm2^2) under controlled humidity (30–70% RH).
  • Reactivity Analysis : Expose surfaces to ozone (50–100 ppb) and monitor secondary organic aerosol (SOA) formation via aerosol mass spectrometry (AMS). Cross-reference with computational models (DFT) to predict adsorption energetics .

Q. What methodological approaches are recommended for analyzing potential biomolecular interactions between this compound and protein targets?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd_d) by titrating the compound into protein solutions (e.g., serum albumin). Analyze enthalpy-entropy compensation.
  • Surface Plasmon Resonance (SPR) : Immobilize proteins on sensor chips and monitor real-time binding kinetics (kon_{on}/koff_{off}).
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor interactions, focusing on hydrogen bonding with catalytic residues .

Data Contradiction Resolution

Q. How should researchers reconcile discrepancies in reported physicochemical properties of this compound across different experimental studies?

  • Methodological Answer :

  • Critical Parameter Review : Compare experimental conditions (e.g., solvent purity, temperature gradients in boiling point measurements).
  • Standardized Protocols : Adopt OECD guidelines for logP determination (shake-flask vs. HPLC-derived values).
  • Interlaboratory Validation : Collaborate to replicate studies using identical instrumentation (e.g., DSC for melting point analysis). Discrepancies in vapor pressure (e.g., 0.02 mmHg at 25°C) may stem from static vs. dynamic measurement setups .

Experimental Design Considerations

Q. What factorial design considerations are critical when developing novel derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :

  • Factor Selection : Prioritize variables: substituent position (para/meta), alkyl chain length (C3–C6), and stereochemistry (R/S configurations).
  • Response Surface Methodology (RSM) : Optimize reaction time (12–48 hrs) and catalyst loading (5–20 mol%) to maximize yield and selectivity.
  • High-Throughput Screening (HTS) : Use 96-well plates to assess antimicrobial activity (MIC assays) against Gram-positive/negative strains. Validate hits with dose-response curves (IC50_{50}) .

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